molecular formula C13H24N2O4 B12591711 1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid CAS No. 650631-71-3

1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid

Cat. No.: B12591711
CAS No.: 650631-71-3
M. Wt: 272.34 g/mol
InChI Key: LTVCWACQGARROE-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid is a compound that combines the bicyclic structure of 1,4-diazabicyclo[2.2.2]octane with the dicarboxylic acid functionality of heptanedioic acid. The 1,4-diazabicyclo[2.2.2]octane moiety is known for its strong nucleophilic properties and is widely used as a catalyst in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diazabicyclo[2.2.2]octane can be synthesized through the reaction of ethylenediamine with formaldehyde . The reaction typically involves heating the reactants in the presence of a catalyst, such as a strong acid or base, to promote the formation of the bicyclic structure.

Heptanedioic acid can be prepared through the oxidation of heptane or heptanoic acid . Common oxidizing agents used in this process include potassium permanganate and nitric acid. The reaction is typically carried out under reflux conditions to ensure complete oxidation of the starting material.

Industrial Production Methods: In industrial settings, 1,4-diazabicyclo[2.2.2]octane is produced through a continuous process that involves the reaction of ethylenediamine with formaldehyde in the presence of a catalyst . The reaction mixture is then purified through distillation to obtain the pure product.

Heptanedioic acid is produced on an industrial scale through the oxidation of heptane using air or oxygen as the oxidizing agent . The reaction is carried out in large reactors under controlled temperature and pressure conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1,4-Diazabicyclo[2.2.2]octane undergoes a variety of chemical reactions, including nucleophilic substitution, cycloaddition, and oxidation . It is commonly used as a catalyst in the Morita-Baylis-Hillman reaction, which involves the formation of carbon-carbon bonds between aldehydes and activated alkenes .

Heptanedioic acid undergoes typical reactions of carboxylic acids, such as esterification, amidation, and reduction . It can be converted to its corresponding esters and amides through reaction with alcohols and amines, respectively.

Common Reagents and Conditions: Common reagents used in reactions involving 1,4-diazabicyclo[2.2.2]octane include aldehydes, ketones, and activated alkenes . The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high selectivity and yield.

Reagents commonly used in reactions involving heptanedioic acid include alcohols, amines, and reducing agents . The reactions are typically carried out under reflux conditions to ensure complete conversion of the starting material.

Major Products: The major products formed from reactions involving 1,4-diazabicyclo[2.2.2]octane include substituted piperazines and other heterocyclic compounds . These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

The major products formed from reactions involving heptanedioic acid include esters, amides, and reduced derivatives . These products are used in the production of polyamides, polyesters, and other polymeric materials.

Properties

CAS No.

650631-71-3

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

1,4-diazabicyclo[2.2.2]octane;heptanedioic acid

InChI

InChI=1S/C7H12O4.C6H12N2/c8-6(9)4-2-1-3-5-7(10)11;1-2-8-5-3-7(1)4-6-8/h1-5H2,(H,8,9)(H,10,11);1-6H2

InChI Key

LTVCWACQGARROE-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN1CC2.C(CCC(=O)O)CCC(=O)O

Origin of Product

United States

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